molecular formula C9H6Cl2N2S B3283523 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 76872-28-1

2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B3283523
CAS No.: 76872-28-1
M. Wt: 245.13 g/mol
InChI Key: ALKRFXWBPRXDHO-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound with a unique structure that combines elements of cyclopentane, thiophene, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a cyclopentadiene derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: Further cyclization can occur to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and other biological molecules, which can provide insights into its potential therapeutic uses.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5,6-trimethylenepyrimidine
  • 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Uniqueness

2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine is unique due to its combination of cyclopentane, thiophene, and pyrimidine rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties.

Properties

IUPAC Name

10,12-dichloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-7-6-4-2-1-3-5(4)14-8(6)13-9(11)12-7/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKRFXWBPRXDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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